molecular formula C22H28N4O2 B5521349 2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one

2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No.: B5521349
M. Wt: 380.5 g/mol
InChI Key: YZLRKDLSJCPLSV-UHFFFAOYSA-N
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Description

2-(3-hydroxypropyl)-8-(6-phenyl-3-pyridazinyl)-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 380.22122615 g/mol and the complexity rating of the compound is 525. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive and Cardiovascular Research

One area where diazaspiro[5.5]undecane derivatives have shown promise is in the development of antihypertensive agents. Compounds such as 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared and evaluated for antihypertensive activity, revealing significant potential in treating conditions like hypertension. For example, specific derivatives demonstrated activity due to peripheral alpha 1-adrenoceptor blockade, highlighting their relevance in cardiovascular research (Clark et al., 1983).

Chemical Synthesis and Material Science

In material science and chemical synthesis, the structural utility of diazaspiro[5.5]undecane derivatives has been explored for creating polymer stabilizers and antioxidants. Studies on polymer stabilizers, for instance, have uncovered synergistic mechanisms between phenolic and thiopropionate type antioxidants, which are crucial for extending the life of various materials (Yachigo et al., 1992).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, including those with potential therapeutic applications, is another significant area. For instance, the synthesis of 8-Aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones has been achieved, showcasing the versatility of diazaspiro[5.5]undecane derivatives in creating compounds with potential biological and pharmacological activities (Ahmed et al., 2012).

Catalysis and Electrocatalytic Applications

Moreover, the use of diazaspiro[5.5]undecane derivatives in catalysis, particularly in enantioselective electrocatalytic oxidation of secondary alcohols, has been documented. This illustrates the compound's role in facilitating selective chemical transformations, an essential aspect of synthetic chemistry (Kashiwagi et al., 1999).

Properties

IUPAC Name

2-(3-hydroxypropyl)-8-(6-phenylpyridazin-3-yl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c27-15-5-14-26-17-22(12-10-21(26)28)11-4-13-25(16-22)20-9-8-19(23-24-20)18-6-2-1-3-7-18/h1-3,6-9,27H,4-5,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLRKDLSJCPLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N(C2)CCCO)CN(C1)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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